VMAT2 Binding Affinity (Ki) of RUS-350 Compared to Clinical VMAT2 Inhibitors
RUS-350 ((2S,3S,11bR)-DHTBZ) exhibits a VMAT2 binding affinity (Ki) of 593 nM . This is approximately 6-fold weaker than tetrabenazine (Ki ≈ 100 nM) and 3- to 5-fold weaker than valbenazine (Ki = 110–190 nM) . This lower affinity is a critical differentiating factor for experiments requiring partial VMAT2 inhibition or for studies investigating the correlation between affinity and functional outcomes.
| Evidence Dimension | VMAT2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 593 nM |
| Comparator Or Baseline | Tetrabenazine: ≈100 nM; Valbenazine: 110–190 nM |
| Quantified Difference | RUS-350 is ~6-fold less potent than tetrabenazine and ~3- to 5-fold less potent than valbenazine. |
| Conditions | Radioligand binding assays using [3H]-dihydrotetrabenazine ([3H]-HTBZ) in rat striatal homogenates (for RUS-350) and human VMAT2 binding assays (for tetrabenazine and valbenazine). |
Why This Matters
This quantitative difference in VMAT2 affinity is critical for researchers selecting an inhibitor to achieve a specific level of target engagement; RUS-350 provides a less potent alternative, useful for generating partial inhibition or for differentiating from more potent clinical compounds.
- [1] Sun Pharmaceutical Industries, Inc. (2023). Tetrabenazine Prescribing Information. Retrieved from https://rxdruglabels.com View Source
- [2] Grigoriadis, D., Smith, E., Madan, A., et al. (2025). Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. https://doi.org/10.1016/j.xphs.2024.12.015 View Source
